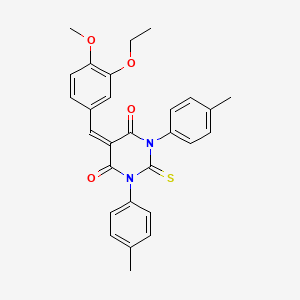![molecular formula C18H20N2OS B4937946 3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B4937946.png)
3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a butyl group at the 3-position and a 4-ethylphenyl group at the 5-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of a desiccant like calcium chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Medicine: Research is ongoing to explore its potential as an antitubercular agent.
Industry: Its unique structural properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the oxidative phosphorylation pathway in mycobacteria . This disruption leads to the inhibition of energy production, ultimately causing cell death.
相似化合物的比较
Similar Compounds
- 5-(4-Propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
- 5-(4-Nitrophenyl)thieno[2,3-d]pyrimidin-4-one
- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-one
Uniqueness
What sets 3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one apart from its similar compounds is its specific substitution pattern. The presence of a butyl group at the 3-position and a 4-ethylphenyl group at the 5-position imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-3-5-10-20-12-19-17-16(18(20)21)15(11-22-17)14-8-6-13(4-2)7-9-14/h6-9,11-12H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDFYHVZQKBGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4937866.png)
![3-[2-(cyclohexen-1-yl)ethyliminomethyl]-1H-indol-2-ol](/img/structure/B4937869.png)

![2-methyl-N-[2-methyl-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]propanamide](/img/structure/B4937878.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4937879.png)
![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937896.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)
![1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4937905.png)
![4-methyl-N-[8-[(4-methylphenyl)sulfonylamino]quinolin-5-yl]benzenesulfonamide](/img/structure/B4937910.png)
![1-(3-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B4937954.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4937957.png)
![1-N-[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;dihydrobromide](/img/structure/B4937963.png)
![9-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4937968.png)
![N-[3-(2,6-dichlorophenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B4937972.png)
